4-Chlorophthalimide

概要

説明

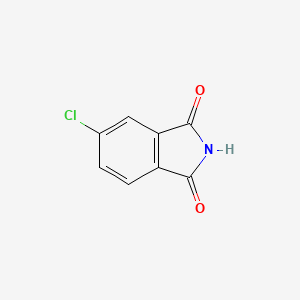

4-Chlorophthalimide is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of phthalimide, where one of the hydrogen atoms in the aromatic ring is replaced by a chlorine atom. This compound is known for its slight yellow crystalline appearance and is used in various chemical reactions and industrial applications .

作用機序

Target of Action

4-Chlorophthalimide is a chemical compound that has been used in various chemical reactions and syntheses . It’s important to note that the compound’s primary targets would largely depend on its specific application or use.

Mode of Action

In chemical reactions, it has been used in the synthesis of n,n′-disubstituted guanidines . This suggests that this compound may interact with isocyanides and amines to form guanidines, indicating a potential role in mediating or catalyzing chemical reactions.

Biochemical Pathways

Its role in the synthesis of n,n′-disubstituted guanidines suggests that it may influence pathways involving these compounds . Guanidines are a class of organic compounds that play key roles in various biological functions, serving as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Its role in chemical reactions, particularly in the synthesis of n,n′-disubstituted guanidines, suggests that it may have significant effects at the molecular level .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorophthalimide can be synthesized through several methods. One common method involves the reaction of 4-chlorophthalic anhydride with ammonia or primary amines. The reaction typically occurs in a solvent such as chlorobenzene, with the temperature maintained at around 110°C and a pressure of 0.6 MPa oxygen .

Industrial Production Methods: In industrial settings, this compound is often produced by the condensation of 4-chlorophthalic anhydride with ammonia or amines. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .

化学反応の分析

Types of Reactions: 4-Chlorophthalimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form 4-chloroisoindoline derivatives.

Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Substitution: Products include various substituted phthalimides.

Reduction: Products include 4-chloroisoindoline derivatives.

Oxidation: Products include more complex aromatic compounds with additional functional groups

科学的研究の応用

Organic Synthesis

4-Chlorophthalimide is extensively used as a building block in organic synthesis. Its reactivity allows it to participate in several chemical transformations:

- N-Substitution Reactions : The compound can undergo nucleophilic substitution reactions where various amines react with this compound to form N-substituted phthalimides. This property is crucial for synthesizing pharmaceuticals and agrochemicals.

- Polymerization : It is utilized in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical properties. For instance, bis(this compound) derivatives can be polymerized to produce polyetherimides, which have applications in aerospace and electronics due to their excellent thermal and chemical resistance .

Medicinal Chemistry

This compound derivatives have shown promising biological activities:

- Pharmaceuticals : Certain derivatives are under investigation for their potential therapeutic effects against various diseases. For example, phthalimide-based compounds have been linked to treatments for conditions such as psoriasis and rheumatoid arthritis .

- Anticancer Agents : Research indicates that some this compound derivatives exhibit cytotoxic effects on cancer cells, making them candidates for further development as anticancer drugs .

Agrochemical Applications

The compound also finds utility in agrochemicals:

- Pesticides : this compound derivatives have been studied for their insecticidal properties. Their ability to disrupt metabolic processes in pests makes them effective agents in pest control formulations .

Table 1: Synthesis Methods of this compound Derivatives

| Method | Reactants | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Amine | N-Substituted Phthalimides | Varies |

| Polymerization | Bis(this compound) | Polyetherimides | High |

| Chlorination | Phthalimide + Chlorinating Agent | This compound | Moderate |

Table 2: Biological Activities of this compound Derivatives

Case Study 1: Development of Anticancer Agents

A study investigated the cytotoxic effects of various this compound derivatives on human cancer cell lines. The results demonstrated that certain modifications to the phthalimide structure significantly enhanced anticancer activity, suggesting potential pathways for drug development.

Case Study 2: Synthesis of High-Performance Polymers

Research focused on the polymerization of bis(this compound) led to the creation of polyetherimides with superior thermal stability. These polymers were characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), confirming their suitability for high-temperature applications.

類似化合物との比較

Phthalimide: The parent compound of 4-chlorophthalimide, used in similar applications but lacks the chlorine atom.

N-Chlorophthalimide: Another derivative with a chlorine atom on the nitrogen, used as an oxidizing agent.

4-Bromophthalimide: Similar to this compound but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain substitution and reduction reactions where other similar compounds may not be as effective .

生物活性

4-Chlorophthalimide (C8H4ClNO2) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of phthalimide, characterized by the presence of a chlorine atom at the 4-position of the phthalimide ring. Its molecular structure can be represented as follows:

- Molecular Formula : C8H4ClNO2

- Molecular Weight : 185.57 g/mol

- CAS Number : 1445-80-1

Biological Activities

The biological activities of this compound are multifaceted, including:

- Anticonvulsant Activity : Research indicates that derivatives of phthalimide, including this compound, exhibit anticonvulsant properties. Studies have shown that certain substituted phthalimides can protect against seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacterial strains, indicating its potential utility as an antimicrobial agent .

- Anti-inflammatory Effects : Compounds related to this compound exhibit anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α, which plays a critical role in inflammatory responses .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of phthalimide under controlled conditions. A common method includes:

- Reactants : Phthalimide and chlorine gas.

- Conditions : The reaction is conducted in a non-aqueous solvent (e.g., methylene chloride) at controlled temperatures.

- Yield : The process often yields high purity products, with reported yields exceeding 90% .

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluated the anticonvulsant effects of various phthalimide derivatives, including this compound, using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The findings indicated that some derivatives provided significant protection against induced seizures, with structure-activity relationship (SAR) analyses suggesting that substituents at specific positions enhance efficacy .

| Compound | MES Model Efficacy | PTZ Model Efficacy |

|---|---|---|

| This compound | Moderate | High |

| Reference Drug | High | Moderate |

Case Study 2: Antimicrobial Activity Assessment

In vitro testing of this compound against bacterial strains such as E. coli and S. aureus revealed significant antimicrobial activity. The compound was effective at concentrations as low as 50 µg/mL, indicating potential for development into an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 75 µg/mL |

特性

IUPAC Name |

5-chloroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJNRQSGJHVURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282646 | |

| Record name | 4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7147-90-2 | |

| Record name | 7147-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-chlorophthalimide in polymer chemistry?

A1: this compound serves as a versatile building block for synthesizing various polyimides. [, , , , , ] Researchers utilize its reactivity to create polymers with desirable properties such as high glass transition temperatures, good thermal stability, and improved solubility in organic solvents. [, , , , ] For instance, it acts as a precursor to bisphenol F-type dianhydride (BPFDA), which is then used to prepare polyimide films with excellent thermal and mechanical properties. []

Q2: How does the structure of this compound facilitate polymerization reactions?

A2: The presence of the chlorine atom in this compound allows for nucleophilic aromatic substitution reactions. This reactivity is crucial for its use in polymerization reactions. [, , , ] For example, it reacts with bisphenols to form bis(chlorophthalimide) monomers, which can then undergo polymerization to yield poly(ether imide)s. []

Q3: What influences the molecular weight of polymers synthesized using this compound derivatives?

A3: Factors like the structure of the diamine monomer, the presence of bulky substituents, and reaction conditions (catalyst, solvent, temperature) can significantly impact the molecular weight of the resulting polymers. [, ] For instance, bulky side substituents on bis(this compound)s generally lead to higher molecular weight polymers due to reduced steric hindrance during polymerization. []

Q4: Can the properties of polymers derived from this compound be further modified after synthesis?

A4: Yes, polymers containing this compound derivatives can be modified post-polymerization. For example, hyperbranched poly(ether imide)s with hydroxyl end groups, synthesized from this compound-based monomers, can undergo acylation or nucleophilic substitution reactions. [] This end-group modification can improve the polymer's thermal stability and solubility. []

Q5: Are there studies investigating the reactivity of this compound derivatives in polymerization reactions?

A5: Yes, kinetic studies have been conducted to understand the reactivity of bischloroimide monomers, including those derived from this compound. [] Researchers used model compounds and techniques like gas chromatography-mass spectrometry (GC-MS) to investigate the reaction kinetics and optimize polymerization conditions. []

Q6: Beyond polymer chemistry, are there other applications of this compound?

A6: this compound serves as a starting material for synthesizing various organic compounds. One example is its use in synthesizing Schiff bases of N-substituted isatins, which are investigated for their potential antibacterial activity. []

Q7: What are the spectroscopic characteristics of this compound?

A7: this compound can be characterized using spectroscopic techniques like 1H NMR and IR spectroscopy. [] The obtained spectra provide information about its structure and purity.

Q8: Are there known examples of this compound derivatives exhibiting regioisomerism?

A8: Yes, studies have explored the regioisomerism of products obtained from reactions involving this compound. [] For example, the Perkin reaction of this compound with active methylene compounds can yield different regioisomers. [] Understanding regioisomerism is crucial for controlling the synthesis of specific target compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。